Hexakis[(trimethylsilyl)ethynyl]benzene
Overview
Description
Hexakis[(trimethylsilyl)ethynyl]benzene is an organic compound characterized by the presence of six trimethylsilyl groups attached to ethynyl groups, which are in turn bonded to a benzene ring. This compound is notable for its unique structure, which combines sp-hybridized carbon-carbon triple bonds with sp2-hybridized benzene rings. It serves as a starting monomer for synthesizing graphdiyne, a carbon allotrope with promising applications in materials science .
Mechanism of Action
Target of Action
Hexakis[(trimethylsilyl)ethynyl]benzene, also known as HEB-TMS, is primarily used as a starting monomer for synthesizing Graphdiyne (GDY) . GDY is an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms .
Mode of Action
HEB-TMS owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures, similar to GDY . These structures play a crucial role in the synthesis of GDY . The sp-hybrid carbon–carbon triple bond structure with strong d–π interaction has endowed GDY special nonlinear absorption (NLA) properties .
Biochemical Pathways
It’s known that heb-tms is used in the synthesis of gdy , which has been shown to have special NLA properties .
Result of Action
The primary result of the action of HEB-TMS is the successful synthesis of GDY . GDY has been shown to have excellent NLA characteristics in the visible light waveband . The excellent optical limiting properties of HEB-TMS provide the possibility of application in the protection of human eyes and precision optical component in visible light .
Action Environment
The action of HEB-TMS can be influenced by various environmental factors. For instance, the synthesis of GDY requires specific conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis[(trimethylsilyl)ethynyl]benzene can be synthesized through a liquid-phase exfoliation method. In this process, the compound is prepared by grinding its crystals in ethanol for an extended period until they dissolve . Another method involves the deprotection of this compound to obtain hexaethynylbenzene, which can then undergo cross-coupling reactions to form graphdiyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexakis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Deprotection Reactions: Removal of trimethylsilyl groups to yield hexaethynylbenzene.
Cross-Coupling Reactions: Formation of graphdiyne through successive cross-coupling reactions catalyzed by copper acetate in pyridine solution.
Common Reagents and Conditions:
Deprotection Reagents: Tetrahydrofuran (THF) and other solvents.
Cross-Coupling Reagents: Copper acetate and pyridine.
Major Products:
Hexaethynylbenzene: Obtained after deprotection of this compound.
Graphdiyne: Formed through cross-coupling reactions.
Scientific Research Applications
Hexakis[(trimethylsilyl)ethynyl]benzene has a wide range of applications in scientific research, including:
Materials Science:
Photocatalysis: Employed in the construction of graphdiyne-based heterojunctions for photocatalytic hydrogen generation.
Nanotechnology: Utilized in the preparation of two-dimensional nanosheets with excellent optical properties.
Comparison with Similar Compounds
Hexakis[(trimethylsilyl)ethynyl]benzene can be compared with other similar compounds, such as:
Hexaethynylbenzene: The deprotected form of this compound, which also serves as a precursor for graphdiyne synthesis.
Graphdiyne: A carbon allotrope synthesized from this compound, known for its direct bandgap and high charge carrier mobility.
Uniqueness: this compound is unique due to its combination of sp- and sp2-hybridized carbon atoms, which endow it with special nonlinear absorption properties and make it a valuable precursor for advanced materials like graphdiyne .
Properties
IUPAC Name |
trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDQWBKXQKNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Si6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the C≡C stretching vibration in HEB-TMS particularly interesting for studying energy transfer processes?
A1: Unlike typical C≡C stretches, which exhibit weak infrared (IR) absorption, HEB-TMS displays an intensified C≡C stretching vibration in the IR spectrum []. This enhancement is attributed to the combined effects of π-π conjugation within the benzene ring and hyperconjugation arising from the terminal trimethylsilyl groups []. This enhanced IR absorption makes HEB-TMS a suitable candidate for monitoring ultrafast energy transfer processes in two-dimensional carbon materials like graphdiyne using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy [].
Q2: How does the structure of HEB-TMS contribute to its suitability as a saturable absorber in solid-state lasers?
A2: HEB-TMS, along with its derivative graphdiyne, exhibits notable nonlinear optical properties, enabling its use as a saturable absorber in passively Q-switched solid-state lasers []. While the exact mechanism requires further investigation, these materials' two-dimensional structure and electronic properties likely play a crucial role in their ability to modulate light intensity within the laser cavity and generate short laser pulses [].
Q3: How does HEB-TMS interact with metal atoms on surfaces, and what are the potential implications?
A4: Research shows that HEB-TMS deposited on metallic surfaces can interact with deposited metal atoms, leading to the formation of organometallic complexes []. For instance, on a silver surface (Ag(111)), HEB-TMS molecules, after interacting with cobalt atoms, assemble into chiral dinuclear organocobalt complexes []. This surface-guided synthesis and the resulting chiral structures offer potential applications in fields like enantioselective catalysis and molecular electronics [].
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